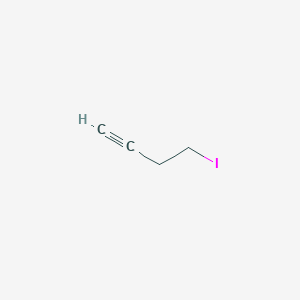

4-Iodo-1-butyne

描述

Significance of Alkyne and Halogen Functionalities in Molecular Design

The strategic incorporation of alkyne and halogen functionalities is a cornerstone of modern molecular design, offering chemists a powerful toolkit for constructing complex molecular architectures.

Alkyne Functionality: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This triple bond, composed of one sigma (σ) and two pi (π) bonds, confers high electron density and a linear geometry to the molecule. nih.gov This makes alkynes highly reactive and susceptible to a variety of transformations. nih.gov They readily participate in addition reactions, cycloadditions, and metal-catalyzed coupling reactions. Terminal alkynes, like the one in 4-Iodo-1-butyne, possess an acidic proton which can be removed by a strong base to form a metal acetylide. This acetylide anion is a potent nucleophile, crucial for forming new carbon-carbon bonds. nih.gov Furthermore, the alkyne group is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a process prized for its efficiency and selectivity in creating complex molecules. nih.govontosight.ai

Halogen Functionality: The iodine atom in this compound also plays a critical role. As a member of the halogen group, iodine is an excellent leaving group in nucleophilic substitution reactions due to the relatively weak carbon-iodine bond. This property allows for the easy replacement of the iodine with a wide range of other functional groups. Moreover, iodoalkynes have gained attention as halogen bond donors. The iodine atom can form a "σ-hole," a region of positive electrostatic potential, which allows it to interact with and activate other molecules, functioning as an organocatalyst in certain reactions. acs.org

The combination of these two functionalities in a single molecule like this compound provides a dual-handle for synthetic chemists, enabling sequential or tandem reactions to build molecular complexity efficiently.

Historical Context of Iodoalkyne Utilization in Synthetic Chemistry

The use of halogenated compounds in organic synthesis is a long-established practice. Iodoalkynes, specifically, have been recognized as highly versatile synthetic intermediates for decades. rsc.org Traditional methods for their synthesis included the iodination of pre-formed metal acetylides or the direct iodination of terminal alkynes using various reagents. rsc.orgnih.gov

Early applications often leveraged the reactivity of the carbon-iodine bond in substitution and elimination reactions. However, the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century significantly broadened the scope of iodoalkyne chemistry. The Sonogashira coupling, reported in 1975, which couples terminal alkynes with aryl or vinyl halides, is a landmark reaction in this context. wikipedia.org While this reaction typically uses a terminal alkyne, the principles of palladium and copper catalysis laid the groundwork for using haloalkynes as coupling partners in other contexts.

More recently, research has focused on the unique reactivity of the iodoalkyne moiety itself. For instance, the development of copper-catalyzed cycloaddition reactions using 1-iodoalkynes has provided a direct route to 5-iodo-1,2,3-triazoles, versatile building blocks that are otherwise difficult to access. nih.gov This demonstrates a shift from viewing iodoalkynes merely as simple alkylating agents to recognizing them as key components in powerful catalytic cycles for constructing complex heterocyclic systems. nih.gov

Scope and Research Trajectory of this compound in Contemporary Chemical Science

The research trajectory for this compound is expanding, driven by its utility in constructing molecules with potential applications in pharmaceuticals and materials science. ontosight.ai Its bifunctional nature allows it to serve as a linchpin in multi-step syntheses.

Current research highlights its use in:

Cycloaddition Reactions: As a precursor to 1-iodoalkynes, it is instrumental in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been adapted to use 1-iodoalkynes directly, reacting with organic azides to form 5-iodo-1,2,3-triazole derivatives. nih.govnih.gov These triazole products can be further functionalized via reactions like Sonogashira or Suzuki couplings. nih.gov

Cross-Coupling Reactions: The carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. cymitquimica.com

Radical Reactions: Research has shown that this compound can participate in radical addition-cyclization reactions to construct complex cyclic and bicyclic systems.

Organocatalysis: The ability of the iodine atom in iodoalkynes to form halogen bonds is being explored for catalytic applications, where it can activate substrates in reactions such as the formation of bisindolylmethane derivatives. rsc.org

Synthesis of Biologically Active Molecules: The compound has been investigated for its potential biological effects, including the inhibition of cancer cell proliferation and growth factors. biosynth.com This suggests its role as a scaffold or intermediate in medicinal chemistry.

Future research is likely to continue exploring the unique reactivity of this compound in developing novel synthetic methodologies, particularly in asymmetric catalysis and the synthesis of complex natural products and functional materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 43001-25-8 | biosynth.com |

| Molecular Formula | C₄H₅I | biosynth.com |

| Molecular Weight | 179.99 g/mol | biosynth.com |

| Appearance | Colorless to light yellow liquid | cymitquimica.comchembk.com |

| Density | 1.98 g/cm³ | chembk.com |

| Boiling Point | 182-184 °C | chembk.com |

| Melting Point | 18-19 °C | chembk.com |

| Solubility | Soluble in organic solvents, low in water | chembk.com |

Table 2: Selected Research Findings on the Application of this compound and Related Iodoalkynes

| Application Area | Reaction Type | Key Finding | Significance | Reference |

| Heterocycle Synthesis | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-Iodoalkynes react with organic azides to regioselectively form 5-iodo-1,2,3-triazoles. | Provides direct access to versatile, functionalized triazole building blocks. | nih.gov |

| Organocatalysis | Halogen Bonding | Iodoalkyne-based catalysts activate carbonyl compounds for the synthesis of bisindolylmethanes. | Demonstrates the emerging role of iodoalkynes as non-metallic catalysts. | rsc.org |

| Complex Molecule Synthesis | Radical Addition-Cyclization | Irradiation of this compound with an olefin generates complex cyclized products via an atom-transfer reaction. | Offers a method for constructing intricate cyclic and bicyclic molecular frameworks. | |

| Medicinal Chemistry | Biological Activity Screening | This compound has been shown to inhibit cancer growth and cellular proliferation. | Highlights its potential as a lead structure or intermediate in drug discovery. | biosynth.com |

| Functional Group Transformation | Gold-Catalyzed Hydration | 1-Iodoalkynes can be hydrated using a gold(I) catalyst to produce α-iodomethyl ketones. | Provides a straightforward method to synthesize important α-haloketone building blocks. | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLSTFIXVDSVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454608 | |

| Record name | 1-Butyne, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43001-25-8 | |

| Record name | 1-Butyne, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodo 1 Butyne and Its Precursors

Strategies for the Preparation of 4-Iodo-1-butyne

Direct Iodination Approaches of Terminal Alkynes

Direct iodination of terminal alkynes represents a straightforward route to 1-iodoalkynes. A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and chemoselectivity.

One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source. In a process mediated by γ-Al2O3, terminal alkynes can be converted to their corresponding 1-iodoalkynes in good to excellent yields, with some reactions reaching up to 99% completion. rsc.org This approach is noted for its excellent chemoselectivity and tolerance of various functional groups, alongside the use of an inexpensive catalyst. rsc.org

Another metal-free approach utilizes NIS activated by acetic acid. organic-chemistry.org This convenient method is highly chemoselective for the direct iodination of terminal alkynes and provides the desired products in very good yields. organic-chemistry.org Hypervalent iodine reagents have also been employed to mediate oxidative iodinations, allowing for the chemoselective mono-, di-, and tri-iodination of alkynes by systematically optimizing the iodine source and the hypervalent iodine reagent system. organic-chemistry.org

Furthermore, the combination of an oxidant like chloramine-B with potassium iodide (KI) enables the direct oxidative halogenation of terminal alkynes, yielding 1-iodoalkynes under mild conditions. organic-chemistry.org Copper(I) iodide can catalyze the reaction of terminal alkynes with (diacetoxyiodo)benzene (B116549) and potassium iodide to afford 1-iodoalkynes in good to excellent yields. organic-chemistry.org

| Reagent System | Catalyst/Mediator | Key Features |

| N-Iodosuccinimide (NIS) | γ-Al2O3 | High yields (up to 99%), excellent chemoselectivity, inexpensive catalyst. rsc.org |

| N-Iodosuccinimide (NIS) | Acetic Acid | Metal-free, highly chemoselective, very good yields. organic-chemistry.org |

| Hypervalent Iodine Reagents | - | Allows for mono-, di-, and tri-iodination. organic-chemistry.org |

| Potassium Iodide (KI) | Chloramine-B (oxidant) | Mild reaction conditions, very good yields. organic-chemistry.org |

| Potassium Iodide (KI) | (Diacetoxyiodo)benzene, Copper(I) Iodide | Mild conditions, good to excellent yields. organic-chemistry.org |

Conversion from Halogenated Butynes (e.g., Bromo-to-Iodo Conversion)

The conversion of other halogenated butynes, such as 4-bromo-1-butyne, into this compound is a viable synthetic strategy. This halogen exchange reaction, often a Finkelstein-type reaction, leverages the higher nucleophilicity of the iodide ion and the propensity of the resulting bromide salt to precipitate from the reaction medium, driving the equilibrium towards the desired iodoalkyne.

The reactivity of the carbon-halogen bond is a key factor in these transformations. The carbon-iodine bond is weaker than the carbon-bromine bond, making this compound a better leaving group in subsequent nucleophilic substitution reactions compared to its bromo analogue. This enhanced reactivity makes it a valuable intermediate in organic synthesis.

Utilizing Organometallic Reagents in Iodoalkyne Synthesis

Organometallic reagents play a crucial role in the synthesis of iodoalkynes, including this compound. These methods often involve the reaction of a metal acetylide with an electrophilic iodine source. thieme-connect.de

Alkyllithium and Grignard reagents (alkylmagnesium halides) are commonly used organometallic compounds that readily react with iodine to form iodoalkanes. thieme-connect.de The general principle involves the formation of a nucleophilic carbon-metal bond which then attacks an electrophilic iodine source. thieme-connect.de For the synthesis of iodoalkynes, a terminal alkyne can be deprotonated with a strong base like n-butyllithium to form a lithium acetylide. This acetylide then reacts with an iodine source to yield the 1-iodoalkyne.

The use of organometallic intermediates derived from dihaloalkanes also provides a versatile route. thieme-connect.de For instance, treatment of a geminal dihaloalkane with butyllithium (B86547) and zinc(II) bromide can generate transient organometallic species that, upon quenching with iodine, lead to homologated iodoalkanes. thieme-connect.de

| Organometallic Reagent Type | General Method |

| Lithium Acetylides | Deprotonation of a terminal alkyne followed by reaction with an iodine source. |

| Grignard Reagents | Reaction of an alkynyl Grignard reagent with an iodine source. thieme-connect.de |

| Organozinc Reagents | Formation from dihaloalkanes and subsequent reaction with iodine. thieme-connect.de |

Hydroalumination-Iodination Pathways

Hydroalumination-iodination provides a stereospecific method for the synthesis of alkenyl iodides from alkynes. scielo.org.bo This two-step process begins with the cis-addition of a hydroaluminating agent, such as diisobutylaluminium hydride (DIBAL-H), across the triple bond of an alkyne to form a Z-alkenylalane. scielo.org.bo Subsequent reaction of this intermediate with iodine proceeds with retention of configuration to afford the corresponding (E)-alkenyl iodide. scielo.org.bo For example, the hydroalumination of 1-hexyne (B1330390) followed by iodination yields (E)-1-iodo-1-hexene. scielo.org.boredalyc.org

This methodology is a powerful tool for creating stereodefined vinyl iodides, which are versatile intermediates in cross-coupling reactions and other transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods. tandfonline.com

Aqueous-Phase Reaction Systems for Iodination

Performing reactions in water as a solvent is a key aspect of green chemistry. tandfonline.comresearchgate.net An efficient method for the synthesis of (E)-β-iodo vinylsulfones has been developed using a molecular iodine-promoted iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature. rsc.org This approach is noted for being fast, operationally simple, and environmentally benign, affording products with high regio- and stereoselectivity. rsc.org

The iodination of vanillin, a renewable feedstock, using Oxone® and potassium iodide in refluxing water is another example of a green synthetic transformation. tandfonline.com While this example pertains to an aromatic system, the principles can be extended to the synthesis of other iodinated compounds. The use of water as a solvent and a potentially renewable starting material aligns with the goals of green chemistry. tandfonline.com

Furthermore, palladium-catalyzed carbonylative Sonogashira coupling reactions of aryl iodides with terminal alkynes have been successfully carried out in a mixture of water and poly(ethylene glycol) (PEG). psu.edu This system allows for the reaction to proceed at room temperature under an atmospheric pressure of carbon monoxide, with the catalyst system being recyclable. psu.edu Such aqueous-phase catalytic systems represent a significant step towards more sustainable chemical manufacturing. researchgate.net

| Green Chemistry Approach | Key Features | Example Application |

| Aqueous-Phase Iodination | Use of water as a solvent, mild reaction conditions. rsc.org | Iodosulfonylation of alkynes. rsc.org |

| Use of Renewable Feedstocks | Starting from biologically derived materials. tandfonline.com | Iodination of vanillin. tandfonline.com |

| Recyclable Catalytic Systems | Catalyst can be recovered and reused. psu.edu | Carbonylative Sonogashira coupling in water/PEG. psu.edu |

Environmentally Benign Reagents and Catalysts in Synthesis

The principles of green chemistry, which encourage the use of less hazardous and more sustainable chemical processes, have significantly influenced the synthesis of this compound and its precursors. nih.govwiley-vch.de This has led to the development of methods that utilize environmentally friendly reagents and catalysts, minimizing waste and avoiding toxic substances. wiley-vch.de The focus is on atom economy, the use of renewable resources, and the design of energy-efficient processes. wiley-vch.deacs.org

A notable trend in the green synthesis of haloalkynes, including this compound, is the move away from harsh and toxic reagents. acs.org Researchers are increasingly exploring protocols that employ safer, more sustainable alternatives. For instance, the use of molecular iodine is considered an inexpensive and environmentally benign option for iodination reactions. researchgate.net

Several innovative and eco-friendly methods for the synthesis of 1-iodoalkynes have been developed. One such method involves the use of sodium p-toluenesulfinate/KI for the aerobic oxidative iodination of terminal alkynes. This approach is advantageous due to its operational simplicity, high efficiency, and mild reaction conditions, notably using dioxygen from the air as the oxidant, which avoids hazardous oxidants. sioc-journal.cn

Another environmentally friendly protocol utilizes an I2O5/LiI system in a green solvent mixture of water and acetone (B3395972) for the iodofunctionalization of olefins. researchgate.net This method is significant as it does not generate organic byproducts. researchgate.net Similarly, a simple and eco-friendly method for the iodination of terminal alkynes has been established using CuI/TBAB (tetrabutylammonium bromide) as a catalyst in water under air. mdpi.com

The development of recyclable catalysts is another cornerstone of green chemistry in this field. nih.gov For example, nano-Ag/graphitic carbon nitride (g-C3N4) has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. nih.gov This catalyst demonstrates excellent stability and activity without significant leaching of the metal. nih.gov Gold-catalyzed hydration of haloalkynes to produce α-halomethyl ketones also represents an atom-economical and environmentally friendly alternative to traditional methods. organic-chemistry.org

The use of non-traditional, greener solvent systems is also a key aspect. Supercritical CO2 (scCO2) has emerged as an efficient and environmentally benign solvent for the synthesis of unsymmetrical diynes, which can be a subsequent reaction for iodoalkynes. rsc.org Additionally, a DBU-mediated reaction of terminal alkynes with N-halosuccinimides offers a metal-free and efficient approach to 1-haloalkynes under mild conditions. rsc.org

The following table summarizes various environmentally benign methods for the synthesis of iodoalkynes, highlighting the reagents, catalysts, and conditions that contribute to their green profile.

| Precursor/Starting Material | Reagents/Catalyst | Solvent | Key Green Features | Product Type | Reference |

| Terminal Alkynes | Sodium p-toluenesulfinate/KI | Not Specified | Aerobic oxidation, avoids toxic oxidants | 1-Iodoalkynes | sioc-journal.cn |

| Olefins/Alkynes | I2O5/LiI | H2O/Acetone | Green solvent, no organic byproducts | Iodinated products | researchgate.net |

| Terminal Alkynes | CuI/TBAB | Water | Use of water as solvent, air as oxidant | 1-Iodoalkynes | mdpi.com |

| Terminal Alkynes | nano-Ag/g-C3N4 | Not Specified | Recyclable catalyst | 1-Haloalkynes | nih.gov |

| Haloalkynes | Gold catalyst (e.g., XPhosAuNTf2) | Dichloroethane | Atom-economical | α-Halomethyl Ketones | organic-chemistry.org |

| Terminal Alkynes | N-Iodosuccinimide (NIS)/DBU | Not Specified | Metal-free, mild conditions | 1-Iodoalkynes | rsc.org |

| Bromoalkynols and Terminal Alkynes | CuCl | Supercritical CO2/Methanol | Use of supercritical CO2 as a green solvent | Unsymmetrical diynes | rsc.org |

Reactivity and Mechanistic Pathways of 4 Iodo 1 Butyne

Cross-Coupling Reactions

4-Iodo-1-butyne is a versatile building block in organic synthesis, primarily due to its two reactive sites: the terminal alkyne and the carbon-iodine bond. The C-I bond is particularly susceptible to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.com For organohalides, the reactivity order is generally I > Br > OTf >> Cl, making this compound a highly reactive substrate for these transformations. libretexts.orgfishersci.es The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, to form a new carbon-carbon bond. libretexts.orgfishersci.es In the case of this compound, the reaction occurs at the C(sp³)-I bond, coupling the butynyl chain with an aryl group from an aryl boronic acid. ontosight.ai This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents. fishersci.es

The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is typically the rate-determining step. libretexts.org Following this, transmetalation occurs, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide. libretexts.orgrsc.org The final step is reductive elimination, where the two organic fragments are joined, forming the desired product and regenerating the Pd(0) catalyst. libretexts.orgchemrxiv.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Organohalide | This compound | Electrophilic partner | ontosight.ai |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | scielo.org.mx |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Catalyst for C-C bond formation | scielo.org.mxorganic-chemistry.orgscispace.com |

| Base | K₂CO₃, K₃PO₄ | Activation of the boronic acid | scielo.org.mxscispace.com |

| Solvent | Dioxane, DMF, Water | Reaction medium | fishersci.esscielo.org.mxscispace.com |

| Ligand (Optional) | Triphenylphosphine (PPh₃) | Stabilizes and activates the Pd catalyst | scispace.com |

This table presents generalized conditions based on analogous reactions.

Beyond Suzuki-Miyaura coupling, the C-I bond of this compound can participate in several other important palladium-catalyzed transformations. nih.gov

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org With this compound serving as the organohalide, it can be coupled with another terminal alkyne to synthesize unsymmetrical conjugated diynes. The reaction can be performed under mild, copper-free conditions as well. libretexts.orgrsc.org The reactivity of the halide partner is crucial, with iodides being more reactive than bromides or chlorides. libretexts.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. wikipedia.org this compound can act as the halide component, reacting with various alkenes. The mechanism proceeds through oxidative addition of the C-I bond to Pd(0), followed by alkene coordination, carbopalladation, and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgjove.com

Stille Reaction: This reaction forms a C-C bond by coupling an organohalide with an organotin reagent (organostannane). wiley-vch.deresearchgate.net The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. psu.edu A key feature of the Stille reaction is the predictable order of group transfer from the tin atom (alkynyl > vinyl > aryl > allyl/benzyl >> alkyl), allowing for selective coupling. psu.edu

Table 2: Overview of Palladium-Catalyzed Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Product Type | Citation |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Aryl-substituted butyne | libretexts.orgfishersci.es |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Unsymmetrical 1,3-diyne | libretexts.orgwikipedia.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted butyne-ene | wikipedia.orgjove.com |

| Stille | Organostannane (e.g., R-SnBu₃) | Substituted butyne | wiley-vch.depsu.edu |

Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkyne functionalities through π-complexation. acs.orgacs.org This activation renders the alkyne susceptible to attack by various nucleophiles. While palladium catalysis typically activates the C-I bond, gold catalysis focuses on the C≡C triple bond of this compound. For instance, gold-catalyzed formal [3+2] cycloadditions can be employed to synthesize heterocyclic structures like oxazoles. sigmaaldrich.com It can also facilitate other coupling reactions, such as the formation of α-pyrones. sigmaaldrich.com

Copper salts can catalyze or mediate a range of coupling reactions.

Cadiot-Chodkiewicz Coupling: This reaction is a classic method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.org In this context, this compound can serve as the haloalkyne component, reacting with a different terminal alkyne to produce a specific diyne structure. rsc.org

Ullmann-Type Coupling: Copper catalysis can also be used to form carbon-heteroatom bonds. For example, CuI has been shown to catalyze the coupling of aryl iodides with alcohols to form ethers. nih.gov This suggests that this compound could potentially undergo similar CuI-catalyzed reactions with nucleophiles like alcohols or amines to form C-O or C-N bonds at the C4 position. The use of specific ligands, such as 1,10-phenanthroline (B135089) derivatives or amino acids, can facilitate these reactions under milder conditions. nih.govacs.org

Palladium-Catalyzed Carbon-Carbon Bond Formations

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate only inoffensive byproducts. acs.org The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole. acs.orgwikipedia.org

The terminal alkyne of this compound is an ideal substrate for this transformation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and offers excellent regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. acs.org The azide and alkyne functional groups are considered bioorthogonal, meaning they are unreactive toward most biological molecules, making this reaction highly valuable in bioconjugation. acs.org

When this compound participates in a CuAAC reaction, the resulting product is a 1,2,3-triazole bearing an iodinated side chain. This iodo group remains available for subsequent transformations, such as the palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) discussed previously. thieme-connect.com This dual functionality makes this compound a powerful linker for constructing complex molecules, where the triazole ring is formed first, followed by further elaboration at the iodine-bearing carbon.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency, selectivity, and broad functional group tolerance. beilstein-journals.orgresearchgate.netmdpi.comnih.gov This reaction typically involves the coupling of a terminal alkyne with an azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgresearchgate.netnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.com

In the context of this compound, its terminal alkyne functionality makes it a suitable substrate for CuAAC reactions. However, the presence of the iodine atom introduces unique reactivity. While the conventional CuAAC with terminal alkynes yields 1,4-disubstituted triazoles, the reaction with 1-iodoalkynes like this compound leads to the formation of 5-iodo-1,2,3-triazoles. rsc.orgnih.gov This process, sometimes referred to as the copper-catalyzed azide-iodoalkyne cycloaddition (CuAIAAC), provides a direct route to these versatile halogenated heterocycles. nih.govnih.gov

The mechanism for the CuAIAAC is thought to differ from the standard CuAAC. nih.govnih.gov One proposed pathway involves the initial formation of a copper(I) acetylide intermediate, followed by coordination of the azide and subsequent cyclization to form a cuprated triazole. nih.gov Another possibility involves a copper-halogen exchange. beilstein-journals.org The reaction is highly efficient and can be performed under mild conditions, often at room temperature. beilstein-journals.orgnih.gov The presence of amine ligands, such as tris[(tert-butyl)triazolylmethyl]amine (TTTA), can significantly accelerate the reaction. beilstein-journals.org

A notable feature of the CuAAC involving 1-iodoalkynes is its high chemoselectivity. beilstein-journals.org For instance, research has shown that the reaction of various organic azides with 1-iodoalkynes in the presence of a copper(I) iodide catalyst and a suitable ligand proceeds smoothly to give 5-iodo-1,4-disubstituted-1,2,3-triazoles in excellent yields. nih.gov This method tolerates a wide array of functional groups on both the azide and alkyne components. nih.gov

Interestingly, studies on the CuAAC of 1-iodobuta-1,3-diynes with aryl azides have revealed the potential for forming both 4-iodo- and 5-iodo-1,2,3-triazole isomers. rsc.org The regioselectivity was found to be influenced by the electronic properties of the substituents on both the azide and the iodoalkyne. rsc.org This suggests that while the formation of 5-iodo-triazoles is common, the reaction pathway can be modulated to favor other regioisomers under specific conditions. rsc.org

Intramolecular Click Reactions and Cycloadditions

The structural features of this compound, specifically the terminal alkyne and the iodoalkyl chain, allow it to participate in intramolecular cycloaddition reactions. These reactions are powerful tools for the synthesis of cyclic and bicyclic systems. While direct examples focusing solely on this compound in intramolecular click reactions are specific, the principles can be understood from the broader context of haloalkyne chemistry.

Haloalkynes are known to undergo various intramolecular cycloadditions, including [4+2] and [5+2] cycloadditions. alfa-chemistry.comnih.gov For example, rhodium(I)-catalyzed intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides have been reported to proceed smoothly at room temperature, yielding halogenated cycloadducts in good yields. alfa-chemistry.comacs.org The halogen atom in these reactions is well-tolerated and provides a functional handle for further synthetic transformations. alfa-chemistry.comacs.org

In a similar vein, intramolecular 1,3-dipolar cycloadditions can occur. For a molecule containing both an azide and an alkyne moiety, an intramolecular CuAAC or a thermal cycloaddition can lead to the formation of a fused bicyclic triazole system. The principles of CuAAC, as discussed in the previous section, apply here, with the intramolecular nature of the reaction often providing advantages in terms of efficiency and regioselectivity due to the proximity of the reacting groups.

The reactivity of this compound can be harnessed to construct precursors for such intramolecular reactions. For example, the iodide can be displaced by a nucleophile that also contains an azide group, setting the stage for a subsequent intramolecular click reaction.

Radical Reaction Pathways

Intermolecular Radical Additions to the Alkyne Moiety

The alkyne group in this compound is susceptible to intermolecular radical additions. A classic example involves the addition of a thiyl radical. In these reactions, a radical initiator, such as AIBN (azobisisobutyronitrile), generates a thiyl radical from a thiol. This radical then adds to the triple bond of this compound. The regioselectivity of this addition is governed by the stability of the resulting vinyl radical intermediate.

Another significant intermolecular radical reaction is the addition-cyclization process. For instance, the irradiation of a mixture of this compound and an electron-deficient olefin in the presence of hexabutylditin (Bu₃SnSnBu₃) generates a 3-butynyl radical. bbhegdecollege.com This radical can then add to the olefin, and the resulting radical can undergo a 5-exo-dig cyclization. bbhegdecollege.com

Intramolecular Radical Cyclizations and Bicyclizations

The presence of both an iodine atom and an alkyne group in this compound makes it an ideal substrate for intramolecular radical cyclizations. These reactions are typically initiated by the generation of a radical at the carbon bearing the iodine atom. This can be achieved using various radical initiators, such as triethylborane/oxygen or by photolysis.

Upon formation, the primary radical can attack the triple bond in an intramolecular fashion. The mode of cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations being generally favored. This leads to the formation of a five-membered ring containing a vinyl radical. This intermediate can then be trapped by a hydrogen atom donor or participate in further reactions.

An example of such a process is the atom-transfer radical cyclization (ATRC). Irradiation of this compound in the presence of an electron-deficient alkene and a radical initiator can lead to a cascade reaction. bbhegdecollege.com The initially formed 3-butynyl radical adds to the alkene, and the subsequent radical undergoes a 5-exo-dig cyclization to form an exo-methylene radical. bbhegdecollege.com This radical can then abstract the iodine atom from another molecule of this compound, propagating the radical chain and forming an exo-iodomethylene product. bbhegdecollege.com This methodology allows for the construction of bicyclic and tricyclic compounds. bbhegdecollege.com

Atom-Transfer Reactions Involving this compound

Atom-transfer reactions are a key aspect of the radical chemistry of this compound. In these processes, the iodine atom is transferred between a radical species and a molecule. This is particularly evident in atom-transfer radical cyclization (ATRC) and atom-transfer radical addition (ATRA) reactions.

In the context of ATRC, as described in the previous section, the iodine atom is transferred from this compound to the cyclized radical intermediate, propagating the radical chain. bbhegdecollege.com This highlights the role of this compound as both a radical precursor and a chain transfer agent.

ATRA reactions involving this compound can be used to form adducts with alkenes. For example, a radical initiator can generate a radical that adds to an alkene. The resulting alkyl radical can then abstract the iodine atom from this compound to form an iodo-functionalized product and a 3-butynyl radical, which continues the chain. This process allows for the introduction of the butynyl group and an iodine atom across a double bond.

The efficiency of these atom-transfer reactions is dependent on the bond dissociation energy of the carbon-iodine bond and the stability of the radicals involved. The relatively weak C-I bond in this compound facilitates these processes.

Influence of External Electric Fields on Radical Reactivity

The application of external electric fields (EEFs) is an emerging area of research with the potential to influence the rate and selectivity of chemical reactions, including radical reactions. anu.edu.auresearchgate.netmdpi.com While specific studies on the effect of EEFs on the radical reactivity of this compound are not extensively documented, the general principles can be extrapolated.

EEFs can influence radical reactions by stabilizing or destabilizing transition states and intermediates that have a significant dipole moment. mdpi.com For radical additions to the alkyne moiety of this compound, an EEF could potentially alter the activation barrier by interacting with the dipole moments of the reactants and the transition state. The orientation of the molecule with respect to the field is crucial. rsc.org

In the case of intramolecular radical cyclizations, an EEF could influence the conformational preferences of the molecule, potentially favoring a conformation that is more conducive to cyclization. This could affect the rate and even the stereochemical outcome of the reaction.

Furthermore, for atom-transfer reactions, an EEF might affect the polarity of the C-I bond, potentially making it easier or harder to break homolytically. This could modulate the rate of radical initiation and propagation steps. Theoretical studies have shown that EEFs can significantly alter reaction barriers, sometimes by several kcal/mol, which can translate to orders of magnitude changes in reaction rates. mdpi.com

The field is still in its nascent stages, but it holds promise for providing a novel way to control chemical reactivity without the need for traditional catalysts or reagents. anu.edu.auresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its reactive alkyne moiety, readily participates in several types of cycloaddition reactions.

The cobalt-mediated [2+2+2] cyclotrimerization is a notable reaction for the synthesis of macrocycles. In this reaction, this compound can be co-cyclotrimerized with α,ω-diynes in the presence of a cobalt catalyst, such as CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl), to form pyridine-containing macrocycles. arkat-usa.orgnih.gov This method provides a flexible and efficient route to these complex structures. arkat-usa.orgnih.gov The regioselectivity of the reaction can be influenced by factors such as the length and nature of the tether connecting the alkyne units. arkat-usa.orgnih.gov An improved protocol for these cobalt-promoted cycloadditions has been developed, offering a convenient pathway to macrocyclic pyridinophanes. arkat-usa.orgnih.gov

For instance, the reaction of an appropriate diyne with a partner alkyne under cobalt catalysis can lead to the formation of both meta- and para-substituted pyridinophanes. The ratio of these isomers is dependent on the reaction conditions and the structure of the reactants.

Table 1: Examples of Cobalt-Mediated [2+2+2] Cyclotrimerization

| Diyne Reactant | Alkyne Partner | Catalyst | Product(s) | Yield (%) | Reference |

| Diyne 6 | p-Tolunitrile | CpCo(CO)₂ | 7p and 7m (7:1 ratio) | 87 | arkat-usa.orgnih.gov |

| Diyne 8 | 2-Phenylethylisocyanate | CpCo(CO)₂ | 44p (>50:1 ratio) | 64 | nih.gov |

| Diyne 6 | Dipropylacetylene | CpCo(CO)₂ | 57p and 57o (2:1 ratio) | 29 | nih.gov |

Gold catalysts have emerged as powerful tools for promoting novel cycloaddition reactions. beilstein-journals.org this compound can participate in gold-catalyzed formal [3+2] cycloadditions to generate various heterocyclic compounds. For example, it can react with N-acylpyridinium N-aminides in the presence of a gold catalyst to produce highly functionalized 4-aminooxazoles. researchgate.net This reaction proceeds through a formal [3+2] dipolar cycloaddition, offering a regioselective and efficient method for the synthesis of these important motifs. researchgate.net

The versatility of gold catalysis allows for the reaction of various alkynes with different dipole surrogates. N-nucleophilic nitrenoids, for instance, have been shown to be effective partners in these cycloadditions, leading to the formation of sulfenylated pyrroles and indoles when reacted with alkynyl thioethers under gold catalysis. nih.gov The reaction proceeds via a regioselective β-addition to the sulfenyl group. nih.gov

Table 2: Gold-Catalyzed Formal [3+2] Cycloaddition for Heterocycle Synthesis

| Alkyne Substrate | Dipole/Nitrenoid Partner | Gold Catalyst | Heterocyclic Product | Key Feature | Reference |

| Ynamide | N-acylpyridinium N-aminide | Gold(I) complex | 4-Aminooxazole | Regioselective, efficient | researchgate.net |

| Alkynyl thioether | Isoxazole-based nitrenoid | Gold(I) complex | 3-Sulfenylated pyrrole/indole | Regioselective β-addition | nih.gov |

The Huisgen 1,3-dipolar cycloaddition is a classic and widely used reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgijrpc.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, such as the alkyne in this compound. organic-chemistry.orgijrpc.com A prominent example is the reaction between an organic azide and a terminal alkyne to form a 1,2,3-triazole, a reaction often referred to as "click chemistry". wikipedia.org This cycloaddition is known for its high efficiency and stereospecificity. organic-chemistry.orgwikipedia.org

This compound can also be utilized in intramolecular 1,3-dipolar cycloadditions. For instance, it can serve as a reactant in the synthesis of 1,3,4-oxadiazoles through such a pathway. sigmaaldrich.com The reaction of this compound with nitrile oxides represents another application, leading to the formation of isoxazoles. wikipedia.org

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it a useful substrate for nucleophilic substitution reactions. uci.edusavemyexams.com The iodine atom is a good leaving group, facilitating the displacement by a variety of nucleophiles. uci.edu These reactions are fundamental in extending the carbon chain and introducing new functional groups. libretexts.org

The reaction typically proceeds via an SN2 mechanism, especially since this compound is a primary alkyl halide. uci.edu This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. uci.edu The efficiency of the substitution is dependent on the strength of the nucleophile and the reaction conditions. uci.edu Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway. uci.edu

Common nucleophiles that can displace the iodide include hydroxide, cyanide, and ammonia, leading to the formation of alcohols, nitriles, and amines, respectively. savemyexams.com For example, the reaction with potassium cyanide in an ethanolic solution results in the formation of a nitrile, thereby extending the carbon chain by one carbon. savemyexams.com

Table 3: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Type | Significance | Reference |

| Hydroxide (OH⁻) | Alcohol | SN2 | Introduction of a hydroxyl group | savemyexams.com |

| Cyanide (CN⁻) | Nitrile | SN2 | Carbon chain extension | savemyexams.com |

| Ammonia (NH₃) | Amine | SN2 | Introduction of an amino group | |

| Acetylide Anion | Internal Alkyne | SN2 | Formation of a new C-C bond | libretexts.org |

Electrophilic Transformations of the Alkyne and Iodine Functionalities

The alkyne group in this compound can undergo electrophilic addition reactions. masterorganicchemistry.comlibretexts.org The π electrons of the triple bond act as a nucleophile, attacking electrophilic species. libretexts.org For example, the addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon of the alkyne. libretexts.org Halogenation with reagents like Br₂ or Cl₂ leads to the formation of dihaloalkenes, typically with trans stereochemistry due to the formation of a bridged halonium ion intermediate. masterorganicchemistry.com

The iodine atom itself, being part of a hypervalent iodine compound precursor, can exhibit electrophilic character. epfl.ch Hypervalent iodine reagents are powerful electrophiles and can be used for the electrophilic alkynylation of various substrates. epfl.ch While this compound itself is not a hypervalent iodine compound, it serves as a building block for their synthesis. These reagents can then transfer the alkyne group to nucleophiles.

Furthermore, the iodination of alkynes can be achieved using elemental iodine or iodide salts in the presence of an oxidizing agent. mdpi.com This process can lead to the formation of diiodoalkenes. mdpi.com

Catalytic Activation and Transformations

Transition metal catalysis plays a crucial role in activating and transforming this compound. Catalytic systems can facilitate a variety of reactions, including cross-coupling, cycloadditions, and hydrofunctionalizations.

Palladium and copper catalysts are commonly employed in Sonogashira-type coupling reactions, where the terminal alkyne of a molecule like this compound would react with aryl or vinyl halides. This reaction is a powerful method for forming carbon-carbon bonds.

Ruthenium catalysts have been shown to be effective in the anti-Markovnikov addition of carboxylic acids to terminal alkynes, leading to the formation of Z-enol esters. uniovi.es Gold catalysts, as previously mentioned, are exceptional in promoting various cycloaddition and cycloisomerization reactions of alkynes. beilstein-journals.orgbeilstein-journals.org

The catalytic activation can also involve the iodine moiety. For instance, boronic acids can catalyze the electrophilic activation of functional groups, and methods exist for the preparation of iodo-substituted phenyl boronic acids. google.com Furthermore, molecular transition-metal complexes can act as electrocatalysts for reductive organic synthesis, promoting reactions such as the hydrocarboxylation of alkynes. acs.org

Hypervalent Iodine Catalysis in Oxidative Functionalizations

Hypervalent iodine chemistry has become a significant area in organic synthesis due to the mild and environmentally friendly nature of the reagents. cardiff.ac.uk These compounds, particularly λ³-iodanes and λ⁵-iodanes, are effective oxidants and can mimic the reactivity of heavy metal-based oxidants. acs.org In the context of alkynes, hypervalent iodine(III) reagents are electrophilic and can facilitate a variety of functionalizations. beilstein-journals.org

The general principle of hypervalent iodine catalysis involves the in situ generation of the active iodine(III) or iodine(V) species from a catalytic amount of an iodoarene precursor using a stoichiometric terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone. cardiff.ac.uknih.gov This catalytic cycle avoids the use of stoichiometric amounts of the often unstable and potentially explosive hypervalent iodine reagents. acs.orgbeilstein-journals.org

While specific studies focusing exclusively on this compound in hypervalent iodine-catalyzed oxidative functionalizations are not extensively detailed in the reviewed literature, the functionalization of alkynes, in general, is a well-established application of this methodology. beilstein-journals.org These reactions include dioxygenations, diaminations, and various cyclizations. beilstein-journals.org For instance, hypervalent iodine(III) catalysis has been successfully applied to the intramolecular diamination of alkenes, showcasing its potential for complex bond formations. beilstein-journals.org The electrophilic nature of the activated iodine species allows for the activation of the alkyne triple bond towards nucleophilic attack, leading to a diverse array of functionalized products.

A key aspect of hypervalent iodine chemistry is its ability to promote the formation of various carbon-heteroatom and carbon-carbon bonds. acs.org This reactivity is crucial for constructing complex organic scaffolds found in biologically active natural products. acs.org Chiral hypervalent iodine catalysts have also been developed, enabling asymmetric transformations, including the stereoselective oxylactonization of hydroxylated substrates. beilstein-journals.org

Applications of 4 Iodo 1 Butyne As a Synthetic Building Block

Construction of Complex Organic Molecules

The unique bifunctional nature of 4-iodo-1-butyne allows it to be a key component in strategies aimed at building complex carbon skeletons. The alkyne can be used in reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form carbon-carbon bonds, while the iodide can participate in reactions like Williamson ether synthesis, alkylation of amines, or formation of organometallic reagents. This orthogonality enables chemists to introduce different fragments at either end of the four-carbon chain in a controlled manner.

Synthesis of Natural Products and Their Analogues

While this compound is a versatile synthetic intermediate, specific applications in the total synthesis of complex natural products are not extensively documented in readily available literature. However, its potential is evident in the construction of molecular fragments that are common in natural products, such as those containing terminal alkynes or extended carbon chains.

Chiral Pool Strategies

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgmdpi.com This approach efficiently incorporates existing stereocenters into a target molecule, avoiding the need for asymmetric synthesis or chiral resolution. wikipedia.org Although this is a powerful and common strategy in organic synthesis, specific examples detailing the use of this compound in conjunction with chiral pool starting materials are not prominently featured in surveyed scientific literature. The focus of this strategy is typically on the chirality of the starting material, which this compound itself lacks.

Total Synthesis Methodologies

Total synthesis aims to prepare complex molecules, often natural products, from simpler, commercially available precursors. uiowa.edunih.gov This field serves as a proving ground for new synthetic methods and strategies. uiowa.edu The incorporation of small, functionalized building blocks is a cornerstone of total synthesis. While butynyl moieties are integral to numerous natural products, detailed, multi-step total syntheses that explicitly name this compound as a key starting material are not widely reported in peer-reviewed journals.

Formation of Macrocyclic Systems

Macrocycles, which are molecules containing rings of 12 or more atoms, are prevalent in natural products and have significant applications in medicinal chemistry. mdpi.comnih.gov The synthesis of these large rings, known as macrocyclization, is a challenging but critical step. mdpi.com Methodologies such as ring-closing metathesis, macrolactonization, and various cross-coupling reactions are commonly employed. mdpi.com The structure of this compound makes it a potential precursor for incorporation into a linear chain destined for cyclization. For instance, the terminal alkyne could be coupled to one part of a molecule and the iodide could be substituted by another, creating a long-chain intermediate. However, specific and well-documented examples of using this compound to synthesize macrocycles are not readily found in the existing chemical literature.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The synthesis of these structures is a major focus of organic chemistry. Iodinated compounds can serve as precursors for various heterocyclic systems. For example, iodoalkynes can be utilized in transition-metal-catalyzed reactions to form complex heterocyclic scaffolds. Despite the potential for this compound to act as a precursor in such syntheses, specific methodologies or named reactions that utilize this particular compound for the construction of diverse heterocycles are not extensively detailed in the scientific literature.

Medicinal Chemistry and Drug Discovery

This compound serves as a building block in the creation of novel organic molecules for potential therapeutic use. technologynetworks.comumich.edubath.ac.uk Its utility lies in its ability to introduce a butynyl group, a structural motif present in some biologically active compounds. While broad claims suggest that this compound has shown biological effects such as inhibiting cancer cell growth and interfering with growth factor signaling pathways, these assertions often originate from commercial suppliers and lack substantiation from primary scientific research. biosynth.com Therefore, its specific role and documented application in active drug discovery programs remain to be fully elaborated in peer-reviewed studies.

Design and Synthesis of Bioactive Molecules

The unique structure of this compound makes it a significant precursor in the synthesis of molecules with biological activity. The compound itself has been noted for its biological effects, including cancer growth inhibition and the inhibition of cellular proliferation by interfering with growth factors like Epidermal Growth Factor (EGF) and its receptor (EGFR) biosynth.com.

In the broader scope of medicinal chemistry, its utility lies in its role as a scaffold for constructing more complex therapeutic agents. The terminal alkyne and iodo groups serve as handles for introducing various molecular fragments through established synthetic methodologies. For instance, the iodo- group can be used in coupling reactions to attach aryl or other carbon-based substituents, a common strategy in building the core structures of many modern drugs, including novel anticancer agents mdpi.comnih.govmdpi.com. The alkyne group is particularly useful for reactions like the Sonogashira coupling, which forms carbon-carbon bonds to create arylalkynes, a motif present in various biologically active compounds wikipedia.orgorganic-chemistry.org. This strategic combination of reactive sites allows chemists to systematically build libraries of potential drug candidates for pharmacological screening.

| Area of Bioactivity | Role of this compound | Key Reactions | Potential Therapeutic Target |

|---|---|---|---|

| Anticancer | Serves as a precursor for complex molecule synthesis mdpi.comnih.gov. | Carbon-carbon coupling reactions. | Reported to inhibit cancer cell growth and interfere with growth factor signaling biosynth.com. |

| General Drug Discovery | Acts as a versatile building block for creating diverse molecular structures calibrechem.com. | Sonogashira coupling, nucleophilic substitution. | Varied, depending on the final synthesized molecule. |

Role in Radiopharmaceutical Development

The presence of an iodine atom in this compound makes it a prime candidate for the development of radiopharmaceuticals used in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) nih.govnih.gov. These techniques rely on the detection of radioactive tracers that accumulate in specific tissues or organs, providing functional information about biological processes nih.govnih.govyoutube.com.

The synthesis of these tracers involves replacing the stable iodine atom in a precursor molecule with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I nih.gov. This compound can serve as such a precursor. The resulting radio-labeled butyne derivative can then be incorporated into a larger molecule designed to target specific biological entities, such as receptors or transporters in the body. For example, ¹²⁴I is a positron-emitting isotope with a relatively long half-life, making it suitable for developing immuno-PET imaging agents nih.gov. The development of these targeted radiotracers is a crucial area of research for diagnosing conditions like cancer, neurological disorders, and cardiovascular diseases nih.gov. The use of iodinated contrast agents is also known to significantly improve the diagnostic accuracy of PET/CT scans in preclinical cancer research nih.gov.

Applications in Enzyme Inhibition and Protein Modification Studies

The terminal alkyne group of this compound is a powerful tool for studying proteins and enzymes. It serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that are highly specific and can be performed in biological systems without interfering with native processes nih.gov.

One of the most common applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne group of a this compound derivative reacts with an azide-modified molecule to form a stable triazole linkage . This allows researchers to:

Label Proteins: A protein can be metabolically or chemically modified to contain an azide (B81097) group. Subsequent reaction with an alkyne-bearing probe (derived from this compound) allows for the attachment of fluorescent dyes, biotin tags, or other reporters for visualization and analysis nih.govresearchgate.net.

Develop Enzyme Inhibitors: The alkyne can be incorporated into a molecule designed to bind to the active site of an enzyme. This strategy is used in the rational design of potent and selective enzyme inhibitors for therapeutic purposes researchgate.netnih.govresearchgate.net.

Modulate Protein Function: By attaching specific chemical moieties to a protein via its alkyne handle, it is possible to alter the protein's function. For example, introducing a terminal alkyne into Green Fluorescent Protein (GFP) allows for further modification that can shift its fluorescence spectrum nih.govwm.edu.

The dual functionality of this compound is advantageous here; the alkyne can be used for bioconjugation while the iodo- group remains available for other chemical transformations, enabling the creation of complex, multifunctional probes.

Materials Science and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science, where it is used to synthesize polymers and materials with tailored properties.

Development of Materials with Specific Optical and Electronic Characteristics

Conjugated organic polymers are materials that possess appealing electronic and optical properties, making them useful for applications like LEDs, organic solar cells, and transistors nih.govuchicago.edu. These properties arise from the extended systems of alternating single and multiple bonds in the polymer backbone mdpi.com.

This compound is a valuable monomer for creating such conjugated systems. The terminal alkyne can participate in coupling reactions, most notably the Sonogashira coupling, which connects the alkyne to aryl or vinyl halides wikipedia.orglibretexts.org. This reaction is a cornerstone for synthesizing conjugated enynes and arylalkynes, which can be building blocks for larger polymeric systems organic-chemistry.org. By carefully selecting the reaction partners, chemists can tune the electronic structure of the resulting material, which in turn controls its optical and electronic properties, such as its absorption and emission spectra (color) and its conductivity mdpi.comresearchgate.neted.ac.uk. Doping non-conjugated polymers that contain double bonds with iodine has also been shown to dramatically increase electrical conductivity, creating novel conductive materials researchgate.net.

| Property | Description | Influence of Molecular Structure |

|---|---|---|

| Optical Absorption | The wavelengths of light a material absorbs. This determines its color. | Increasing the degree of polymerization and conjugation length typically causes a red shift (absorption of longer wavelengths) mdpi.com. |

| Photoluminescence | The emission of light after absorbing photons. This is the basis for OLEDs. | The emission color can be tuned by controlling the polymer's chemical structure and chain length mdpi.com. |

| Electrical Conductivity | The ability to conduct an electric current. | Depends on the polymer's band gap (HOMO-LUMO energy difference) and can be enhanced by doping ed.ac.ukresearchgate.net. |

Integration into Polymer Architectures

This compound can be integrated into polymer structures either as a monomer that forms the polymer backbone or as a functional group that modifies an existing polymer. 1-Iodoalkynes are considered valuable building blocks in polymer sciences rsc.org.

As a monomer, it can undergo polymerization through its alkyne group. For example, certain types of "click polymerization" can link alkyne units together to form polymers like polytriazoles chemrxiv.org. Its bifunctional nature allows for the synthesis of cross-linked or hyperbranched polymers.

Alternatively, this compound can be used to functionalize existing polymers. The iodo- group can be attached to a polymer backbone, introducing a pendant alkyne group. This alkyne is then available for post-polymerization modification, allowing for the attachment of various side chains using click chemistry. This is a powerful method for creating well-defined polymer architectures, such as graft copolymers or polymer brushes, which are used in a wide range of applications from drug delivery to surface coatings. While the polymerization of 1-butene itself has known challenges, using functionalized butyne derivatives provides a route to more complex and potentially useful polymer structures frontiersin.orgnih.gov.

Specialty Chemical Manufacturing

Beyond its direct applications in medicine and materials, this compound serves as a key intermediate in the manufacturing of other high-value specialty chemicals. Its utility stems from the distinct and predictable reactivity of its two functional groups researchgate.net. Iodine itself is a versatile element in organic synthesis, enabling a variety of chemical transformations under mild conditions researchgate.net.

The terminal alkyne is a gateway to a vast array of organic structures. It can be deprotonated to form an acetylide, which is a potent nucleophile for creating new carbon-carbon bonds. It also readily participates in transition-metal-catalyzed reactions, such as the Sonogashira coupling, to produce substituted alkynes and conjugated enynes wikipedia.orgnih.gov. These products can be intermediates for agrochemicals, dyes, or other fine chemicals.

The primary iodide is also a versatile functional group. It is a good leaving group in nucleophilic substitution reactions, allowing for the easy introduction of amines, azides, thiols, and other functionalities. This makes this compound a useful four-carbon synthon for building more complex molecular frameworks. The ability to perform selective transformations on either the alkyne or the iodide endows this molecule with significant strategic importance in multistep organic synthesis rsc.org.

Spectroscopic and Analytical Characterization Techniques for 4 Iodo 1 Butyne Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organic molecules, including iodoalkynes. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For a compound like 4-iodo-1-butyne (I-CH₂-CH₂-C≡CH), the spectrum would show distinct signals for each type of proton. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to structural assignment.

Acetylenic Proton (-C≡C-H): This proton typically appears as a triplet in the range of δ 2.0-3.0 ppm due to coupling with the adjacent methylene protons.

Methylene Protons adjacent to the Alkyne (I-CH₂-CH₂-C≡CH): These protons are expected to resonate as a triplet of triplets, coupling to both the acetylenic proton and the other methylene group.

Methylene Protons adjacent to Iodine (I-CH₂-CH₂-C≡CH): These protons are deshielded by the electronegative iodine atom and will appear further downfield, typically as a triplet due to coupling with the neighboring methylene group.

In more complex derivatives, the analysis of these patterns, including the magnitude of the coupling constants (J-values), allows for the precise determination of proton connectivity.

Table 1: Representative ¹H NMR Data for a this compound Moiety Note: Data are illustrative and can vary based on solvent and specific molecular structure.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ≡C-H | 2.0 - 2.5 | Triplet (t) | ~2.7 |

| -CH₂-C≡ | 2.7 - 3.0 | Triplet of Triplets (tt) | J ≈ 7.0, 2.7 |

| I-CH₂- | 3.2 - 3.5 | Triplet (t) | ~7.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, four signals would be expected.

Carbon adjacent to Iodine (C-I): This carbon is significantly affected by the heavy iodine atom and typically appears at a very low chemical shift, often below 10 ppm.

Methylene Carbon (-CH₂-): The second methylene carbon appears at a typical alkane-like chemical shift.

Alkynyl Carbons (-C≡C-): The two carbons of the triple bond have characteristic chemical shifts in the range of 70-90 ppm. The terminal, proton-bearing alkynyl carbon generally appears at a lower chemical shift than the internal one.

Table 2: Representative ¹³C NMR Data for this compound Note: Data are illustrative and can vary based on solvent and specific molecular structure.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C -I | 5 - 10 |

| -C H₂- | 25 - 30 |

| ≡C -H | 70 - 75 |

| -C ≡ | 80 - 85 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons corresponding to the coordinates on the x and y axes. This is invaluable for tracing out the proton spin systems within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Correlation (HMQC), this experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). Each peak in the 2D spectrum links a specific proton resonance to its corresponding carbon resonance, enabling unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, or large molecules, as it typically generates intact molecular ions with minimal fragmentation. For derivatives of this compound that have been modified with polar functional groups, ESI-MS is an effective method for determining the molecular weight. The analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. Common ions observed include protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) can be performed on these ions to induce fragmentation and gain further structural insights.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound and its less polar derivatives.

In a GC-MS analysis, a mixture of compounds is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint for that compound, characterized by a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. By comparing the obtained mass spectrum to a library of known spectra (e.g., NIST, Wiley), the identity of the compound can be confirmed. This makes GC-MS an ideal tool for identifying components in a reaction mixture or assessing the purity of a synthesized this compound derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of this absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key alkyne and alkyl iodide moieties. The terminal alkyne (C≡C-H) group gives rise to two highly characteristic absorptions:

A sharp, strong C≡C-H stretching vibration, which typically appears in the 3330-3270 cm⁻¹ region. lumenlearning.comlibretexts.org This band is a definitive indicator of a terminal alkyne. libretexts.orgopenstax.orgpressbooks.pub

A C≡C stretching vibration, which occurs between 2260-2100 cm⁻¹. lumenlearning.comlibretexts.org This absorption is more intense for terminal alkynes compared to internal alkynes. libretexts.orgopenstax.org

The carbon-iodine (C-I) bond also produces a characteristic stretching vibration. However, this absorption appears in the far-infrared region of the spectrum, typically between 600-500 cm⁻¹, which is often referred to as the fingerprint region. While this region can be complex due to the presence of many overlapping bands, the C-I stretch is a key feature for identifying organoiodine compounds. wikipedia.org Additionally, the wagging vibration of the CH₂ group adjacent to the iodine atom (C-CH₂-I) can be observed in the 1300-1150 cm⁻¹ range. lumenlearning.comlibretexts.org

The table below summarizes the principal IR absorption frequencies for functional groups relevant to this compound and its derivatives. By analyzing an IR spectrum for the presence or absence of these characteristic bands, researchers can effectively confirm the molecular structure and identify the functional groups within the compound. pressbooks.pub

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Terminal Alkyne (C≡C-H) | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 | Medium to Weak |

| Alkyl Iodide (CH₂-I) | C-H Wag | 1300 - 1150 | Medium |

| Alkyl Iodide (C-I) | C-I Stretch | 600 - 500 | Medium to Strong |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

In the context of organoiodine compounds, X-ray crystallography is particularly insightful for studying non-covalent interactions, such as halogen bonding. researchgate.net The iodine atom, due to its size and polarizability, can act as a halogen bond donor, influencing the supramolecular assembly of the molecules in the crystal lattice. The crystal structure of 4-iodo-1H-pyrazole, for instance, reveals specific intermolecular H-bonded networks that define its packing motif. mdpi.com

The data obtained from an X-ray diffraction experiment are comprehensive and include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). These parameters describe the size and shape of the repeating unit of the crystal lattice. The table below presents an example of the type of crystallographic data that can be obtained for a crystalline derivative.

| Parameter | Example Data (for an organoiodine compound) | Description |

| Crystal System | Triclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P-1 | Describes the symmetry operations within the unit cell. |

| a (Å) | 5.9308 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.9695 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.7966 | Length of the 'c' axis of the unit cell. |

| α (°) | 100.501 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.618 | Angle between the 'a' and 'c' axes. |

| γ (°) | 103.818 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 900.07 | The volume of the unit cell. |

Note: The data in this table are illustrative and based on a representative structure of a complex heterocyclic organoiodine compound to demonstrate the type of information generated. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic properties of molecules, particularly those containing conjugated systems. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower-energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher-energy one (the lowest unoccupied molecular orbital, LUMO).

While this compound itself does not have a significant chromophore that absorbs strongly in the UV-Vis range, its derivatives, especially those where the butyne unit is incorporated into a larger conjugated system, exhibit characteristic absorption spectra. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax). As the extent of conjugation in a molecule increases, the HOMO-LUMO gap decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). nih.gov